An In-Depth Technical Guide to 3-Morpholin-4-ylaniline
An In-Depth Technical Guide to 3-Morpholin-4-ylaniline
This guide provides a comprehensive technical overview of 3-Morpholin-4-ylaniline (CAS No. 159724-40-0), a versatile heterocyclic amine of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical and physical properties, spectral characteristics, a robust synthetic pathway, and its applications, grounded in established scientific principles.
Introduction and Strategic Importance
3-Morpholin-4-ylaniline, also known as 3-morpholinoaniline, is an aromatic amine featuring a morpholine ring attached at the meta-position of an aniline scaffold. The morpholine moiety is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a stable, metabolically robust anchor for molecular interactions.[1] The aniline portion offers a reactive handle—the primary amine—which serves as a versatile nucleophile and a key synthon for constructing more complex molecular architectures.
This unique combination makes 3-morpholin-4-ylaniline a valuable building block for synthesizing a diverse range of target molecules, from pharmacologically active agents to specialized polymers and dyes.[2][3] Understanding its fundamental properties is therefore critical for its effective application in research and development.
Physicochemical Properties
The reliable use of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. These data are essential for reaction setup, purification, and safe handling.
| Property | Value | Source(s) |
| CAS Number | 159724-40-0 | [4] |
| Molecular Formula | C₁₀H₁₄N₂O | [4][5] |
| Molecular Weight | 178.23 g/mol | [4][5] |
| Exact Mass | 178.110613074 Da | [4] |
| Appearance | Solid | [5] |
| IUPAC Name | 3-morpholin-4-ylaniline | [4] |
| Synonyms | 3-Morpholinoaniline, 4-(3-Aminophenyl)morpholine | [4] |
| InChI Key | ZJWLMZURLIHVHE-UHFFFAOYSA-N | [4][5] |
| SMILES | C1COCCN1C2=CC=CC(=C2)N | [4][5] |
Table 1: Core Physicochemical Properties of 3-Morpholin-4-ylaniline.
Spectral Data for Structural Verification
Accurate structural confirmation is paramount. While some commercial sources provide this compound without extensive analytical data, its spectral characteristics can be readily predicted and confirmed in the laboratory.[5]
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¹H NMR (Proton NMR): In a suitable deuterated solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the morpholine ring protons, and the amine protons.[6]
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Aromatic Region (~6.0-7.5 ppm): Four protons on the benzene ring will appear as a complex multiplet pattern characteristic of a 1,3-disubstituted system.
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Morpholine Protons (~3.0-4.0 ppm): Two distinct triplets will be observed for the eight morpholine protons. The four protons adjacent to the nitrogen atom (-N-CH₂-) will be downfield compared to the four protons adjacent to the oxygen atom (-O-CH₂-).
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Amine Protons (~5.0-5.5 ppm): A broad singlet corresponding to the two -NH₂ protons. The chemical shift of this peak is concentration-dependent and can be confirmed by a D₂O exchange experiment.
-
-
¹³C NMR (Carbon NMR): The spectrum will display signals for the 10 unique carbon atoms in the molecule.[4]
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Aromatic Region (~110-155 ppm): Six signals for the aromatic carbons.
-
Aliphatic Region (~45-70 ppm): Two signals for the morpholine carbons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion [M+H]⁺ at approximately 179.1182 Da, consistent with the molecular formula C₁₀H₁₅N₂O⁺.
-
Infrared (IR) Spectroscopy:
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N-H Stretching: A pair of medium-intensity peaks around 3350-3450 cm⁻¹ characteristic of a primary amine.
-
C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.
-
C-O-C Stretching: A strong, characteristic ether stretch around 1115 cm⁻¹.
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Synthesis and Purification Protocol
A robust and common method for synthesizing substituted anilines of this type involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) followed by the reduction of a nitro group. This strategy is effective because the nitro group acts as a powerful electron-withdrawing group, activating the aromatic ring for nucleophilic attack.[7]
Workflow: Synthesis of 3-Morpholin-4-ylaniline
Caption: Synthetic workflow for 3-Morpholin-4-ylaniline.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-(3-Nitrophenyl)morpholine (Intermediate)
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-fluoro-3-nitrobenzene (1.0 eq), morpholine (1.2 eq), and potassium carbonate (K₂CO₃) (1.5 eq).
-
Add a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO), to dissolve the reagents.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker of cold water.
-
The solid intermediate product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
Step 2: Reduction to 3-Morpholin-4-ylaniline
-
In a flask, dissolve the crude 4-(3-nitrophenyl)morpholine intermediate (1.0 eq) in a mixture of ethanol and water.
-
Add ammonium chloride (NH₄Cl) (1.0 eq) and iron powder (Fe) (3.0-5.0 eq).
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Causality: Iron in the presence of a mild acid (formed from NH₄Cl in water) is a classic and cost-effective method for the reduction of aromatic nitro groups to primary amines. Alternative, cleaner methods include catalytic hydrogenation using Palladium on carbon (Pd/C) and a hydrogen source.[10][11]
-
-
Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 3-morpholin-4-ylaniline.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product with high purity.[12]
Applications in Drug Development and Research
3-Morpholin-4-ylaniline is a valuable scaffold in medicinal chemistry. The primary amine is a key functional group that can be readily derivatized into amides, sulfonamides, ureas, and other functional groups to explore structure-activity relationships (SAR).[13][14][15] Its utility is analogous to related structures like 3-fluoro-4-morpholinoaniline, which is a key intermediate in the synthesis of the antibiotic Linezolid.[13][16] The morpholine ring itself is known to impart favorable properties, potentially improving a compound's metabolic stability and pharmacokinetic profile.[1]
Safety and Handling
3-Morpholin-4-ylaniline is a hazardous chemical and must be handled with appropriate safety precautions. The GHS classification indicates significant toxicity and irritation potential.
| Hazard Class | GHS Code(s) | Description |
| Acute Toxicity | H301, H302, H311, H312, H332 | Toxic or harmful if swallowed, in contact with skin, or if inhaled.[4] |
| Skin Irritation | H315 | Causes skin irritation.[4][17] |
| Eye Irritation | H319 | Causes serious eye irritation.[4][17] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[17][18] |
Table 2: GHS Hazard Classifications for 3-Morpholin-4-ylaniline.
Mandatory Safety Precautions:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[19]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[19][20]
-
Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[19][20]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[19]
References
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- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Morpholin-4-yl)aniline | C10H14N2O | CID 847768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Morpholin-4-ylaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 12. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]
- 13. innospk.com [innospk.com]
- 14. researchgate.net [researchgate.net]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chemical-label.com [chemical-label.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. fishersci.com [fishersci.com]
- 20. static.cymitquimica.com [static.cymitquimica.com]
